N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(20-9-5-15-27-20)22-16-18(19-8-4-14-26-19)24-12-10-23(11-13-24)17-6-2-1-3-7-17/h1-9,14-15,18H,10-13,16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRRWQARXZEONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide is an organic compound characterized by its unique structural features, including a furan ring and a phenylpiperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities. However, comprehensive data on its biological activity remains limited.
Structural Characteristics
The compound's molecular formula is , and it exhibits a complex structure that combines various functional groups. The presence of both furan and phenylpiperazine groups suggests potential interactions with multiple biological targets, which may contribute to its pharmacological properties .
Biological Activity Overview
Currently, there is no well-documented mechanism of action for this compound specifically. However, related compounds with similar structural motifs have been studied for various biological activities, providing some insight into the potential effects of this compound:
- Anticancer Activity : Compounds that incorporate furan and piperazine structures have been reported to exhibit anticancer properties. For instance, derivatives of phenylpiperazine have shown significant cytotoxicity against several cancer cell lines, indicating that this compound may also possess similar properties .
- Antifungal Properties : Some derivatives containing furan rings have demonstrated antifungal activities, suggesting that this compound might also be evaluated for such effects .
- Neuropharmacological Effects : Given the presence of the phenylpiperazine moiety, which is commonly associated with serotonin receptor activity, there is potential for this compound to interact with neuropharmacological pathways .
Table 1: Related Compounds and Their Biological Activities
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 4-Ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | Structure | Antifungal, anticancer | 50 |
| N-[2-(Furan-2-carboxamido)-4-(phenylpiperazin)]benzamide | Structure | Anticancer activity | 30 |
| 3-Arylaminobenzofuran Derivatives | Structure | Antiproliferative effects against cancer cells | 20 |
Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50%.
Research Insights
Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For example, derivatives with modifications in the piperazine ring or substitutions on the furan moiety have shown varying degrees of anticancer activity against cell lines such as MCF7 and A549 .
In one study, related compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.01 μM to 49.85 μM across different cancer cell lines . This suggests that structural modifications can enhance biological activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Variations
The compound shares structural similarities with several derivatives, differing primarily in substituents on the piperazine ring, the carboxamide linker, or additional functional groups (Table 1). Key analogs include:
Table 1 : Structural analogs of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide.
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Melting Points : Halogenated derivatives (e.g., 5-iodobenzofuran) exhibit higher melting points (265–266°C) due to enhanced crystal lattice stability .
- Solubility : Introduction of polar groups (e.g., morpholin-4-yl in BA75358 ) improves aqueous solubility, whereas lipophilic substituents (e.g., cyclohexane in BE67237 ) favor membrane permeability.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the ethyl-linked furan-phenylpiperazine backbone in this compound?
- Methodology : Multi-step synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and ethylenediamine intermediates. For example, carbodiimide-mediated coupling (e.g., DCC/HOBt) is used to form the carboxamide bond . Optimizing reaction conditions (e.g., anhydrous solvents, controlled pH) improves yields of the tertiary amine center. Purification via column chromatography or recrystallization (e.g., from MeOH or EtOAC) is critical for isolating the target compound .
- Key Challenges : Steric hindrance at the ethyl bridge and competing side reactions (e.g., over-alkylation) require precise stoichiometry and temperature control.
Q. How can researchers characterize the compound’s purity and structural conformation using spectroscopic methods?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), piperazine N–CH₂ groups (δ 2.4–3.1 ppm), and amide NH (δ 8.1–8.5 ppm). Coupling constants (e.g., J = 5.6 Hz for piperazine CH₂ groups) confirm stereochemistry .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
- Melting Point Analysis : Compare observed values (e.g., 214–265°C for HCl salts) with literature to assess crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data between structural analogs?
- Case Study : Analogous compounds with trifluoromethyl or iodobenzofuran substituents show divergent acetylcholinesterase (AChE) inhibition. For example, trifluoromethyl groups enhance lipophilicity and AChE binding, while bulky substituents (e.g., iodine) reduce activity due to steric clashes .
- Methodology : Perform comparative SAR studies using in vitro enzyme assays (e.g., Ellman’s method) and molecular docking (e.g., AutoDock Vina) to map binding interactions. Validate with X-ray crystallography of protein-ligand complexes .
Q. What computational approaches predict the compound’s binding affinity to neurological targets like serotonin or dopamine receptors?
- Protocol :
Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor dynamics over 100-ns trajectories.
Free Energy Perturbation (FEP) : Calculate ΔG binding for piperazine and furan moieties to identify critical residues (e.g., Tyr95 in 5-HT₂A) .
Pharmacophore Modeling : Map electrostatic and hydrophobic features aligned with receptor active sites (e.g., using Schrödinger’s Phase) .
Q. How can crystallographic data resolve ambiguities in the compound’s three-dimensional conformation?
- Strategy : Grow single crystals via slow evaporation (e.g., from DMSO/hexane). Use SHELXL for structure refinement, focusing on dihedral angles between furan and phenylpiperazine planes. For example, deviations >10° from coplanarity may indicate torsional strain .
- Validation : Compare experimental bond lengths (e.g., C–O in furan: 1.34 Å) with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
